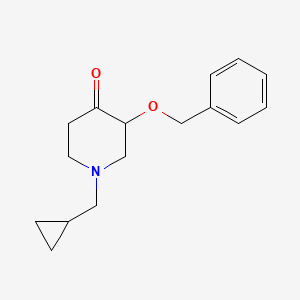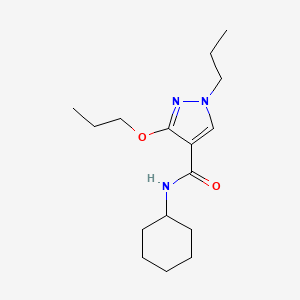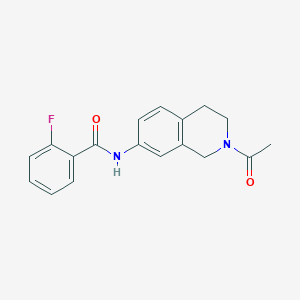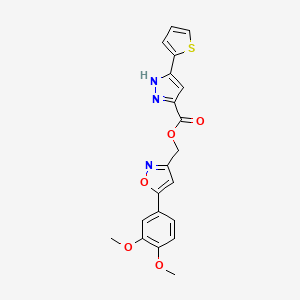
(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is a complex organic molecule that features a combination of isoxazole, pyrazole, and thiophene moieties. This unique structure suggests potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a precursor such as a hydroximoyl chloride.
Synthesis of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the isoxazole and pyrazole intermediates through esterification or amidation reactions, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, H2O2
Reduction: NaBH4, LiAlH4, Pd/C with H2
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, RSH)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
科学研究应用
Chemistry
In organic synthesis, (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate serves as a versatile intermediate for constructing more complex molecules. Its multiple functional groups allow for further derivatization and functionalization.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry
In materials science, the compound’s unique electronic properties could be exploited in the development of organic semiconductors, photovoltaic materials, and other advanced materials.
作用机制
The exact mechanism of action for (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The isoxazole and pyrazole rings could participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
- (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate
- (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
Uniqueness
Compared to similar compounds, (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate may exhibit unique reactivity and biological activity due to the specific positioning of its functional groups. This can influence its binding affinity, selectivity, and overall efficacy in various applications.
This compound , highlighting its synthesis, reactivity, applications, and unique features
属性
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-25-16-6-5-12(8-18(16)26-2)17-9-13(23-28-17)11-27-20(24)15-10-14(21-22-15)19-4-3-7-29-19/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLZPPFZQMQBAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=NNC(=C3)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(2-chlorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane](/img/structure/B2834328.png)
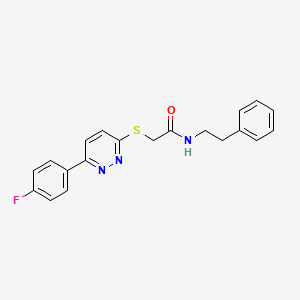
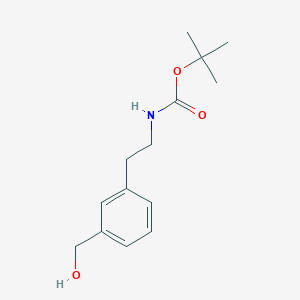
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2834336.png)
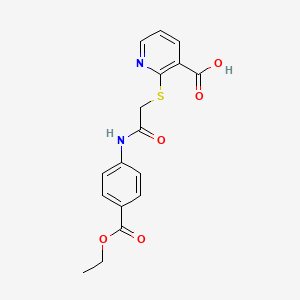
![N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2834338.png)
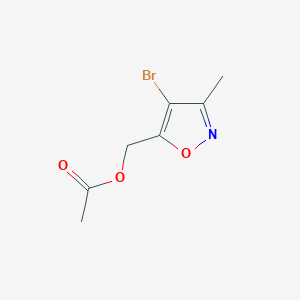
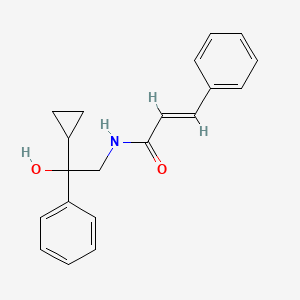
![2-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2834343.png)
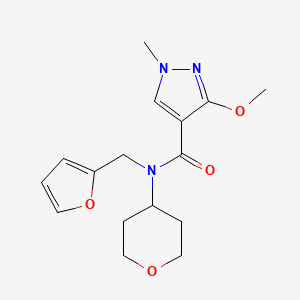
![4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2834345.png)
